4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features multiple functional groups, including isoquinoline, sulfonyl, thiophene, and thiazole moieties. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the isoquinoline and thiazole derivatives, followed by sulfonylation and amide bond formation. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and isoquinoline moieties.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit pharmacological activities, such as enzyme inhibition or receptor binding. It could be a candidate for drug development, particularly in targeting specific pathways in diseases.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be investigated for anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
- 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-furan-2-yl-1,3-thiazol-2-yl)benzamide
Uniqueness
The uniqueness of 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S3/c27-22(25-23-24-20(15-31-23)21-6-3-13-30-21)17-7-9-19(10-8-17)32(28,29)26-12-11-16-4-1-2-5-18(16)14-26/h1-10,13,15H,11-12,14H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTZMQIZCUWYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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